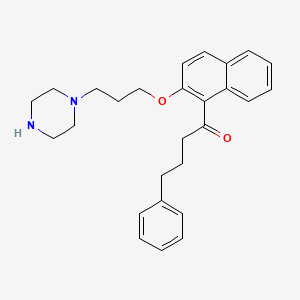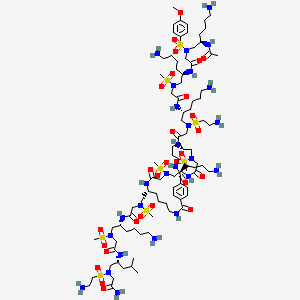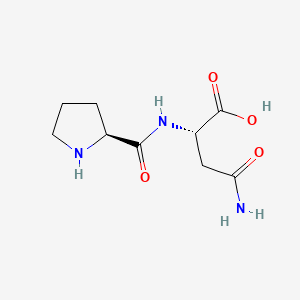
Prolyl-Asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Pro-Asn-OH is a dipeptide composed of proline and asparagine. It is a biologically active polypeptide that can be identified through peptide screening, a research tool that pools active peptides primarily by immunoassay. Peptide screening is used for protein interaction, functional analysis, and epitope screening, especially in the field of agent research and development .
準備方法
Synthetic Routes and Reaction Conditions
H-Pro-Asn-OH can be synthesized using solid-phase peptide synthesis (SPPS). In this method, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis involves the use of Fmoc-protected amino acids, which are deprotected using piperidine, and the coupling reactions are facilitated by activating agents such as HBTU or DIC .
Industrial Production Methods
Industrial production of H-Pro-Asn-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the use of large quantities of reagents and solvents, and the purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions
H-Pro-Asn-OH can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the peptide.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the conversion of carbonyl groups to alcohols .
科学的研究の応用
H-Pro-Asn-OH has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development and delivery.
Industry: Utilized in the production of peptide-based materials and as a catalyst in certain chemical reactions
作用機序
The mechanism of action of H-Pro-Asn-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction cascades or metabolic pathways .
類似化合物との比較
H-Pro-Asn-OH can be compared with other similar dipeptides, such as H-Pro-Pro-OH and H-Pro-Gln-OH. These compounds share structural similarities but differ in their specific amino acid composition, which can influence their biological activity and chemical reactivity. H-Pro-Asn-OH is unique in its ability to form specific interactions with certain molecular targets, making it valuable for targeted research applications .
List of Similar Compounds
- H-Pro-Pro-OH
- H-Pro-Gln-OH
- H-Pro-Val-OH
- H-Pro-Ser-OH
特性
分子式 |
C9H15N3O4 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC名 |
(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C9H15N3O4/c10-7(13)4-6(9(15)16)12-8(14)5-2-1-3-11-5/h5-6,11H,1-4H2,(H2,10,13)(H,12,14)(H,15,16)/t5-,6-/m0/s1 |
InChIキー |
JQOHKCDMINQZRV-WDSKDSINSA-N |
異性体SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC(=O)N)C(=O)O |
正規SMILES |
C1CC(NC1)C(=O)NC(CC(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


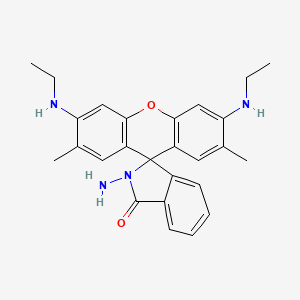

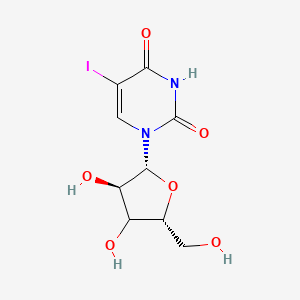
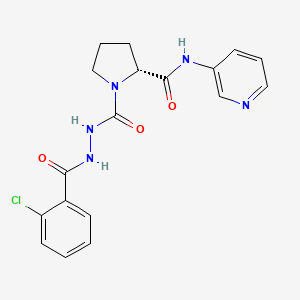
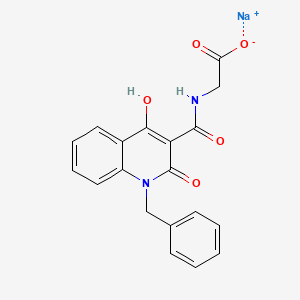
![4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one](/img/structure/B15140162.png)
![2-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140169.png)
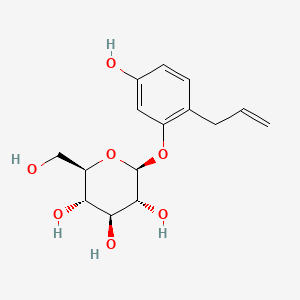
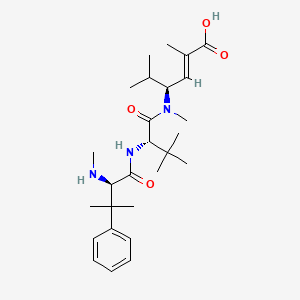
![1-O-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethyl] 4-O-[2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxy]ethyldisulfanyl]ethyl] butanedioate](/img/structure/B15140189.png)
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B15140196.png)
